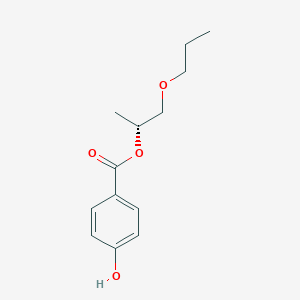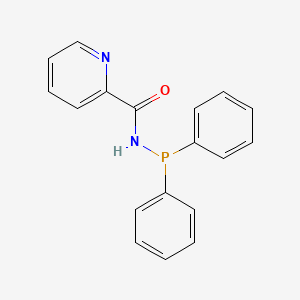
2-Pyridinecarboxamide, N-(diphenylphosphino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxamide, N-(diphenylphosphino)- is a chemical compound with the molecular formula C18H15N2OP and a molecular weight of 306.3 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a diphenylphosphino group, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(diphenylphosphino)- typically involves the reaction of pyridine-2-carboxylic acid with diphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarboxamide, N-(diphenylphosphino)- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxamide, N-(diphenylphosphino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Pyridinecarboxamide, N-(diphenylphosphino)- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of 2-Pyridinecarboxamide, N-(diphenylphosphino)- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Applications De Recherche Scientifique
2-Pyridinecarboxamide, N-(diphenylphosphino)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxamide, N-(diphenylphosphino)- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Pyridinecarboxamide, N-(diphenylphosphino)- include other pyridinecarboxamide derivatives and phosphino-substituted compounds. Some examples are:
- Pyridine-2-carboxamide
- N-Phenylpyridine-2-carboxamide
- Diphenylphosphine oxide
Uniqueness
What sets 2-Pyridinecarboxamide, N-(diphenylphosphino)- apart from these similar compounds is its unique combination of a pyridine ring and a diphenylphosphino group. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
743476-43-9 |
|---|---|
Formule moléculaire |
C18H15N2OP |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
N-diphenylphosphanylpyridine-2-carboxamide |
InChI |
InChI=1S/C18H15N2OP/c21-18(17-13-7-8-14-19-17)20-22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21) |
Clé InChI |
WBFGGLHNSDYIID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


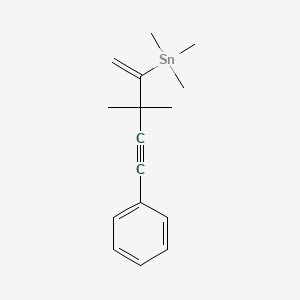
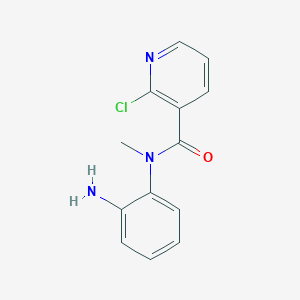
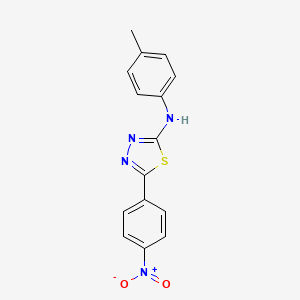

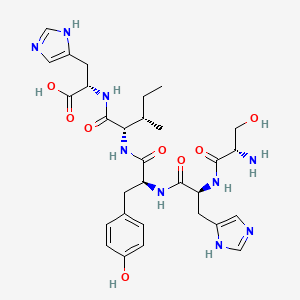
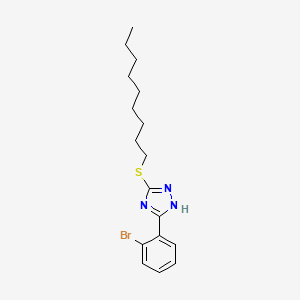
![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
![N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208937.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)
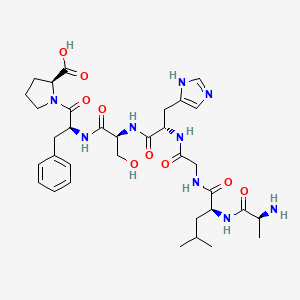
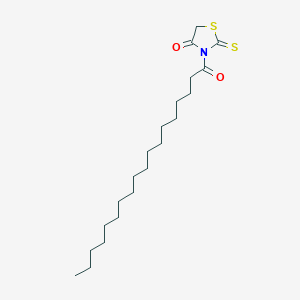
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
